molecular formula C14H11FO3 B3373825 2-(3-Fluorophenoxy)-2-phenylacetic acid CAS No. 1016520-75-4

2-(3-Fluorophenoxy)-2-phenylacetic acid

Cat. No. B3373825
CAS RN: 1016520-75-4
M. Wt: 246.23 g/mol
InChI Key: KAIUTBPPPFKEKQ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)-2-phenylacetic acid, also known as 3-fluorophenoxyacetic acid (3-FPA) or 3-fluorophenoxypropionic acid (3-FPPA), is a synthetic organic compound that belongs to the family of phenoxyacetic acids. It is a colorless, crystalline solid with a molecular weight of 212.13 g/mol and a melting point of 92-93 °C. 3-FPA is used in a wide range of scientific research applications, including chemical synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

3-FPA is widely used in scientific research applications, such as chemical synthesis, biochemical and physiological studies, and drug development. In chemical synthesis, 3-FPA is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In biochemical and physiological studies, 3-FPA is used to study the effects of drugs on the body and to investigate the mechanisms of action of drugs. In drug development, 3-FPA is used to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

3-FPA is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, 3-FPA increases the levels of these neurotransmitters in the brain, which can lead to a variety of effects, including increased alertness and improved mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FPA are not well understood. However, it is believed that 3-FPA may have a variety of effects, including increased alertness, improved mood, and increased energy. It is also possible that 3-FPA may have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-FPA in laboratory experiments include its relatively low cost and its ability to easily be synthesized. Additionally, 3-FPA is relatively stable and does not degrade easily. The main limitation of 3-FPA is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in laboratory experiments.

Future Directions

For research on 3-FPA include further investigation into its mechanism of action, the development of more accurate methods for synthesizing 3-FPA, and the exploration of potential therapeutic applications. Additionally, further research is needed to investigate the effects of 3-FPA on the brain and its potential to interact with other drugs. Finally, research is needed to investigate the long-term safety and efficacy of 3-FPA.

properties

IUPAC Name

2-(3-fluorophenoxy)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-7-4-8-12(9-11)18-13(14(16)17)10-5-2-1-3-6-10/h1-9,13H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIUTBPPPFKEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285175
Record name α-(3-Fluorophenoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016520-75-4
Record name α-(3-Fluorophenoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016520-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(3-Fluorophenoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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